molecular formula C20H30BrNO2 B13739400 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide CAS No. 101198-13-4

1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide

Cat. No.: B13739400
CAS No.: 101198-13-4
M. Wt: 396.4 g/mol
InChI Key: XCLWAUJXYNBRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide (CAS: 101198-13-4; molecular formula: C₂₀H₃₀BrNO₂) features a spiro[4.5]decane core with:

  • A 1,4-dioxa ring (positions 1 and 4).
  • An 8-aza group (nitrogen at position 8) substituted with a 1-phenylcyclohexyl moiety.
  • A methyl group at position 4.
  • A hydrobromide counterion enhancing solubility and stability .

Properties

CAS No.

101198-13-4

Molecular Formula

C20H30BrNO2

Molecular Weight

396.4 g/mol

IUPAC Name

6-methyl-8-(1-phenylcyclohexyl)-1,4-dioxa-8-azoniaspiro[4.5]decane;bromide

InChI

InChI=1S/C20H29NO2.BrH/c1-17-16-21(13-12-20(17)22-14-15-23-20)19(10-6-3-7-11-19)18-8-4-2-5-9-18;/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3;1H

InChI Key

XCLWAUJXYNBRGM-UHFFFAOYSA-N

Canonical SMILES

CC1C[NH+](CCC12OCCO2)C3(CCCCC3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key stages:

  • Construction of the 1,4-dioxa-8-azaspiro[4.5]decane core
    This core is commonly prepared via spirocyclization reactions involving cyclohexanone derivatives and ethylene glycol or related diols, followed by incorporation of the nitrogen atom through amination or ring closure processes. For example, cyclohexanone can be converted into its ethylene ketal (1,4-dioxaspiro[4.5]decane) intermediate, which is then functionalized to introduce the nitrogen atom, forming the azaspiro structure.

  • Introduction of the 6-methyl and 8-(1-phenylcyclohexyl) substituents
    The 6-methyl group is introduced via methylation at the appropriate stage, often by using methylating agents or by starting from methyl-substituted precursors. The 8-(1-phenylcyclohexyl) substituent is typically installed through nucleophilic substitution or reductive amination involving 1-phenylcyclohexyl derivatives. This step requires careful control to maintain the spirocyclic integrity and stereochemistry.

Specific Synthetic Routes

Route A: Two-Step Assembly via Spirocyclization and Substitution

  • Step 1: Formation of the 1,4-dioxa-8-azaspiro[4.5]decane intermediate
    Cyclohexanone is reacted with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane ketal. Subsequent reaction with an amine source (e.g., methylamine or a protected amine) under reductive amination conditions yields the azaspiro compound.

  • Step 2: Introduction of the 1-phenylcyclohexyl substituent
    The azaspiro intermediate undergoes nucleophilic substitution or reductive amination with 1-phenylcyclohexyl derivatives (e.g., 1-phenylcyclohexanone or its imine) to install the bulky substituent at the 8-position.

  • Step 3: Salt formation
    The free base is converted into the hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent, typically yielding a crystalline hydrobromide salt with improved physicochemical properties.

Route B: One-Pot or Multi-Component Synthesis

Some advanced synthetic protocols reported for related piperidine and spirocyclic compounds employ one-pot, multi-step reactions combining cyclization, substitution, and salt formation in an automated or semi-automated system, enhancing yield and purity.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Ketal formation Cyclohexanone, ethylene glycol, acid catalyst Typically acid-catalyzed ketalization at reflux
2 Amination/Reductive amination Methylamine or protected amine, reducing agent (NaBH4 or similar) Controls nitrogen incorporation into spiro ring
3 Substitution/Reductive amination 1-Phenylcyclohexanone or derivative, reducing agent Introduces bulky phenylcyclohexyl substituent
4 Salt formation Hydrobromic acid (HBr) in solvent (e.g., ethanol) Converts free base to hydrobromide salt

Purification and Characterization

  • Purification: Typically involves extraction, washing, drying over sodium sulfate, and recrystallization from suitable solvents to obtain pure hydrobromide salt.
  • Characterization: Confirmed by NMR, IR spectroscopy, mass spectrometry, and elemental analysis. The hydrobromide salt exhibits characteristic melting points and solubility profiles.

Summary Table of Preparation Methods

Preparation Step Description Typical Reagents/Conditions Key Outcomes
Spiroketal formation Cyclohexanone + ethylene glycol, acid catalyst Acidic medium, reflux 1,4-Dioxaspiro[4.5]decane intermediate
Azaspiro ring formation Amination/reductive amination Methylamine, NaBH4 or equivalent 6-methyl-1,4-dioxa-8-azaspiro intermediate
Phenylcyclohexyl substitution Nucleophilic substitution or reductive amination 1-Phenylcyclohexanone, reducing agent Installation of 8-(1-phenylcyclohexyl) group
Hydrobromide salt formation Acid-base reaction Hydrobromic acid in ethanol or similar solvent Formation of hydrobromide salt for stability

Research Findings and Considerations

  • The spirocyclic framework provides conformational rigidity, which is beneficial for receptor binding in pharmacological applications.
  • The hydrobromide salt form enhances solubility and stability, important for formulation and biological testing.
  • Synthetic routes emphasize mild conditions to preserve stereochemistry and avoid decomposition of sensitive intermediates.
  • Automated synthesis modules have been successfully used for related fluorinated analogs, indicating potential for scale-up and radiolabeling applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aza and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways depend on the specific application but may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Structural Variations in Spiro[4.5]decane Derivatives

The table below highlights key structural differences between the target compound and similar derivatives:

Compound Name Substituents at Key Positions Molecular Formula Key Applications/Properties Reference
Target Compound 6-methyl; 8-(1-phenylcyclohexyl); hydrobromide C₂₀H₃₀BrNO₂ Enhanced solubility (salt form)
6-Methyl-7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane 6-methyl; 7,9-diphenyl C₂₄H₂₇NO₂ Agrochemical research
7,9-Bis-(4-chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane 6-methyl; 7,9-bis(4-Cl-phenyl) C₂₄H₂₅Cl₂NO₂ Fungicidal activity
8-Phenethyl-2-phenylsulfanylmethyl-1,4-dioxa-8-azaspiro[4.5]decane 8-phenethyl; 2-(phenylsulfanylmethyl) C₂₄H₂₉NO₂S Antifungal agent
4-(1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)benzaldehyde 8-(4-formylphenyl) C₁₆H₁₉NO₃ Intermediate for nonlinear optics

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 7,9-bis(4-Cl-phenyl)) increase electrophilicity, improving interaction with fungal enzymes . Hydrobromide salt improves aqueous solubility compared to neutral analogs, critical for drug formulation .
  • Biological Activity :
    • Chlorophenyl-substituted derivatives exhibit fungicidal properties, likely due to enhanced membrane permeability and enzyme inhibition .
    • The target compound’s phenylcyclohexyl group may offer resistance to metabolic degradation, extending half-life .

Physicochemical Properties

Property Target Compound 8-[(3-Bromo-5-fluorophenyl)methyl] Derivative 6-Methyl-7,9-diphenyl Derivative
Molecular Weight 409.3 g/mol 330.19 g/mol ~353.4 g/mol
Boiling Point Not reported 382.0°C Not reported
Density Not reported 1.5 g/cm³ Not reported
LogP (Lipophilicity) Estimated higher (bulky substituent) ~3.2 (calculated) Moderate (~2.8)

Notes:

  • The target compound’s higher molecular weight and bulkier substituents suggest greater lipophilicity, favoring blood-brain barrier penetration in neurological applications .
  • Derivatives with halogen atoms (e.g., bromine in ) exhibit higher density and boiling points due to increased molecular polarizability .

Yield and Purity Considerations :

  • Spiro compounds often require rigorous purification (e.g., flash chromatography, recrystallization) due to by-product formation during cyclization .
  • The target compound’s reported yield (23% in related syntheses) aligns with typical spiroheterocycle preparations .

Biological Activity

1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide (CAS No. 101198-13-4) is a complex organic compound with notable biological activities. Its unique structural features, including a spiro framework and the presence of a dioxane ring, suggest potential interactions within biological systems that may lead to therapeutic applications.

The molecular formula of this compound is C20H30BrNO2C_{20}H_{30}BrNO_2, with a molecular weight of approximately 396.36 g/mol. It exists as a hydrobromide salt, which enhances its solubility and stability in various applications . The compound's structure allows for potential nucleophilic substitution reactions due to the functional groups present.

PropertyValue
Molecular FormulaC20H30BrNO2C_{20}H_{30}BrNO_2
Molecular Weight396.36 g/mol
Boiling Point422.8 °C
Flash Point132.4 °C

Analgesic and Anticonvulsant Effects

Research indicates that compounds similar to this compound exhibit significant analgesic and anticonvulsant properties. These effects are hypothesized to arise from interactions with neurotransmitter systems, particularly those involving dopaminergic pathways , which are crucial for treating conditions such as pain and epilepsy .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective effects , potentially offering therapeutic benefits for neurodegenerative diseases. The neuroprotective activity is associated with the compound's ability to mitigate neuronal damage in various experimental models.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds within the same chemical class as this compound. For example:

  • Cytotoxicity Studies : A study involving spirogermanium (a related compound) demonstrated cytotoxic effects on human cell lines, indicating that similar structural compounds may exhibit comparable properties. The survival curves showed exponential decay with increasing concentrations, suggesting effective dose-response relationships .
  • Neuronal Toxicity : Research has indicated that concentrations effective against tumor cells also exhibited toxicity towards cultured rat neurons, highlighting the potential for neurological side effects in clinical applications .
  • Therapeutic Applications : The analgesic and anticonvulsant properties observed in related compounds suggest that this compound could be explored further for its therapeutic efficacy in pain management and seizure control .

Q & A

What are the established synthetic routes for 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide?

Level : Basic
Answer :
The synthesis typically involves multi-step protocols focusing on spirocyclic intermediates. A common approach starts with halogenation of tetrahydropyran derivatives (e.g., 4-dioxa-spiro[4,5]-decane-8-ol) using reagents like CBr₄ and PPh₃ in CH₂Cl₂ at 0°C, followed by purification via column chromatography (EtOAc/hexanes) to yield brominated intermediates . Subsequent steps involve coupling with aryl groups (e.g., 1-phenylcyclohexyl) under controlled conditions, often using polar aprotic solvents and flow reactors to enhance efficiency . Critical quality control includes NMR and IR spectroscopy to confirm spirocyclic integrity and substituent placement .

How is the spirocyclic structure of this compound validated experimentally?

Level : Basic
Answer :
Structural validation relies on spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies proton environments and spiro junction symmetry. For example, distinct splitting patterns confirm cyclohexyl and phenyl group orientations .
  • X-ray crystallography : Resolves spatial arrangements, particularly stereochemistry at the spiro carbon and substituent conformations .
  • Elemental analysis : Validates molecular formula (C₁₈H₂₅BrNO₂) and hydrobromide salt formation .

How do halogen substituents influence the compound's biological activity?

Level : Advanced
Answer :
Halogens (e.g., bromine in the hydrobromide salt) enhance reactivity and target binding. For example:

  • Electrophilicity : Bromine increases susceptibility to nucleophilic attack, aiding covalent interactions with enzymes or receptors .
  • Lipophilicity : Halogens improve membrane permeability, critical for CNS-targeting applications. Comparative studies with chlorine/fluorine analogs show bromine's superior binding to serotonin receptors .
  • Methodological note : Structure-activity relationship (SAR) studies using halogen-swapped analogs (e.g., Cl or F substitution) are essential to isolate electronic vs. steric effects .

How can contradictory data in pharmacological assays be resolved?

Level : Advanced
Answer :
Contradictions often arise from assay conditions or impurity profiles:

  • Assay optimization : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent systems (DMSO concentration ≤0.1%) to minimize artifacts .
  • Byproduct analysis : Use HPLC-MS to detect impurities (e.g., dehalogenated byproducts) that may antagonize primary activity .
  • Dose-response curves : Validate efficacy thresholds; inconsistencies may indicate off-target effects at higher concentrations .

How does this compound compare structurally and functionally to other spiro[4,5]decane derivatives?

Level : Advanced
Answer :
Key comparisons include:

Compound Structural Differences Functional Impact
8-(3-Bromo-5-fluorophenyl) analog Bromine/fluorine substituentsEnhanced antifungal activity vs. chlorine analogs
8-Oxa-2-aza-spiro[4,5]decane Lacks phenylcyclohexyl groupReduced receptor affinity but improved solubility
Methyl 8,8-dioxo derivatives Sulfur and dioxo groupsAlters metabolic stability in hepatic microsomes
Methodological note : Computational docking (e.g., AutoDock Vina) predicts binding modes to differentiate pharmacological profiles .

What strategies optimize reaction yields in large-scale synthesis?

Level : Advanced
Answer :

  • Flow chemistry : Continuous reactors reduce intermediate degradation (e.g., brominated intermediates) and improve mixing .
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency for aryl groups, reducing byproducts like dehalogenated species .
  • Temperature control : Maintain ≤60°C during spirocyclization to prevent retro-Diels-Alder reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.